molecular formula C23H24N2O5S B3000660 1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate CAS No. 1021208-44-5

1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate

Cat. No.: B3000660
CAS No.: 1021208-44-5
M. Wt: 440.51
InChI Key: KCQOBXYSQDRGSX-UHFFFAOYSA-N
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Description

This compound features a carbazole moiety linked to a propan-2-yl acetate backbone, with a methylsulfonamido group substituted by a furan-2-ylmethyl group. Carbazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and circadian rhythm modulation properties .

Properties

IUPAC Name

[1-carbazol-9-yl-3-[furan-2-ylmethyl(methylsulfonyl)amino]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17(26)30-19(15-24(31(2,27)28)14-18-8-7-13-29-18)16-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-13,19H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQOBXYSQDRGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(CC4=CC=CO4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological/Physicochemical Properties Reference
Target Compound Carbazole, propan-2-yl acetate, N-(furan-2-ylmethyl)methylsulfonamido Enhanced lipophilicity (acetate ester); potential prodrug behavior [This Work]
KL013 (N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)acetamide) Carbazole, propan-2-ol backbone, acetamide group Circadian clock modulation; polar hydroxyl group reduces membrane permeability
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide (CAS 309928-48-1) Carbazole, propan-2-ol backbone, methanesulfonamido group Sulfonamide group increases acidity; potential for hydrogen bonding
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 303798-31-4) Dichlorocarbazole, propan-2-ol backbone, benzylamino group Chlorine atoms enhance electron-withdrawing effects; antimicrobial activity reported
1-Carbazol-9-yl-3-phenethylamino-propan-2-ol Carbazole, propan-2-ol backbone, phenethylamino group Bulky aromatic substituent may sterically hinder target binding
Key Observations :
  • Acetate vs. Hydroxyl/Amide Groups : The acetate ester in the target compound likely acts as a prodrug, hydrolyzing in vivo to release the active hydroxyl or sulfonamide species . This contrasts with KL013 and CAS 309928-48-1, which lack this feature.
  • Sulfonamide vs.
  • Substituent Effects : Halogenation (e.g., dichloro in CAS 303798-31-4) enhances electron-withdrawing effects, which may improve binding to electron-rich biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the carbazole-furan-sulfonamide scaffold in this compound?

  • Methodology : Williamson ether synthesis and N-alkylation are foundational approaches. For example, carbazole derivatives can be functionalized via nucleophilic substitution using bromoethyl intermediates under anhydrous conditions with K₂CO₃ as a base (e.g., in acetone with 18-crown-6 as a phase-transfer catalyst) . Sulfonamide linkages are typically formed via coupling reactions between sulfonyl chlorides and amines, requiring careful control of stoichiometry and pH to avoid side reactions.
  • Data Reference : Similar carbazole derivatives achieved yields of 74–87% using optimized conditions .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in the propan-2-yl acetate moiety?

  • Methodology : 2D NMR techniques (¹H-¹³C HSQC, ¹H-¹H COSY) are critical. For instance, NOESY correlations can distinguish axial vs. equatorial substituents in the propan-2-yl group. Coupling constants (J-values) in ¹H NMR help confirm vicinal diastereomers.
  • Case Study : Triazole-carbazole hybrids were structurally confirmed using ¹H-¹⁵N HMBC to resolve nitrogen connectivity .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing the sulfonamide coupling step?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states and activation energies. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error . For example, solvent effects on sulfonamide formation (polar aprotic vs. protic) can be simulated to prioritize reaction conditions.
  • Data Application : Reaction yields improved by 15–20% when computational screening guided solvent selection .

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